REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.CC[O-].[Na+].[CH2:15](Cl)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CCO>[NH2:1][C:2]1[N:6]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1 |f:1.2|
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Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
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NC=1NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
16.83 mL
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Type
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reactant
|
Smiles
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CC[O-].[Na+]
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Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the brown solution was refluxed for 3 days under N2 gas
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Duration
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3 d
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Type
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FILTRATION
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Details
|
the reaction mixture was filtered through celite and
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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FILTRATION
|
Details
|
The resulting brown solid was filtered hot in 300 mL acetone
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Type
|
CUSTOM
|
Details
|
crystallized from approximately 100 mL of acetone
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Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=C(N1CC1=CC=CC=C1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.91 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |